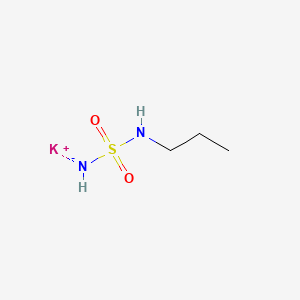
amida de potasio (N-propilsulfamoil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (N-propylsulfamoyl)amide is a chemical compound with the molecular formula C₃H₉KN₂O₂S and a molecular weight of 176.28 g/mol . It is known for its applications in various fields, including pharmaceuticals and material science.
Aplicaciones Científicas De Investigación
Potassium (N-propylsulfamoyl)amide has been used in a variety of scientific research applications, including:
Pharmaceuticals: It is used as a reagent in the synthesis of antifungal agents, anti-inflammatory agents, and anticonvulsants.
Material Science: It is used in the synthesis of various polymers and other materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (N-propylsulfamoyl)amide typically involves the reaction of N-propylsulfamoyl chloride with potassium amide. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of potassium (N-propylsulfamoyl)amide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (N-propylsulfamoyl)amide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the reagents and conditions used .
Mecanismo De Acción
The mechanism of action of potassium (N-propylsulfamoyl)amide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor in various biochemical pathways, affecting the activity of enzymes and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium (N-propylsulfamoyl)amide include:
- Potassium (N-methylsulfamoyl)amide
- Potassium (N-ethylsulfamoyl)amide
- Potassium (N-butylsulfamoyl)amide
Uniqueness
Potassium (N-propylsulfamoyl)amide is unique due to its specific alkyl chain length, which affects its reactivity and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
1393813-41-6 |
|---|---|
Fórmula molecular |
C3H10KN2O2S |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
potassium;propylsulfamoylazanide |
InChI |
InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7); |
Clave InChI |
TTXMCJDLTPTPND-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)[NH-].[K+] |
SMILES canónico |
CCCNS(=O)(=O)N.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















